Bis(hydroxymethyl)methylphenylphosphonium iodide
Description
Properties
CAS No. |
85684-36-2 |
|---|---|
Molecular Formula |
C9H14IO2P |
Molecular Weight |
312.08 g/mol |
IUPAC Name |
bis(hydroxymethyl)-methyl-phenylphosphanium;iodide |
InChI |
InChI=1S/C9H14O2P.HI/c1-12(7-10,8-11)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3;1H/q+1;/p-1 |
InChI Key |
PUTFJPHLFIZLJP-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](CO)(CO)C1=CC=CC=C1.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(hydroxymethyl)methylphenylphosphonium iodide typically involves the reaction of methylphenylphosphine with formaldehyde and hydrogen iodide. The reaction proceeds as follows:
- Methylphenylphosphine is reacted with formaldehyde in the presence of a base to form Bis(hydroxymethyl)methylphenylphosphine.
- The resulting Bis(hydroxymethyl)methylphenylphosphine is then treated with hydrogen iodide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Thermal Stability and Decomposition
Under thermal conditions, the compound undergoes isomerization and decomposition . For example, heating in boiling H₂SO₄ can lead to structural rearrangements, such as the conversion of [4.2.1] isomers to [3.3.1] isomers, with potential side reactions involving polymeric byproducts .
| Condition | Outcome |
|---|---|
| Boiling H₂SO₄ | Isomerization to [3.3.1] framework |
| Elevated temperatures | Formation of polymeric substances |
Elimination Reactions
Phosphonium salts generally undergo elimination reactions under basic conditions to regenerate phosphines. For this compound, treatment with a strong base (e.g., NaOH) could remove the iodide counterion and hydroxymethyl groups, yielding methylphenylphosphine .
| Reagent | Reaction Type | Product |
|---|---|---|
| Strong base (e.g., NaOH) | Elimination | Methylphenylphosphine + byproducts |
Reactivity of Hydroxymethyl Groups
The hydroxymethyl (-CH₂OH) groups in the compound participate in nucleophilic substitution and oxidation reactions. For instance:
-
Esterification : Reaction with carboxylic acids or acid chlorides to form esters.
-
Oxidation : Conversion to carboxylic acids or ketones under oxidative conditions (e.g., KMnO₄/H⁺) .
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | Acid chlorides | Bis(alkoxymethyl)methylphenylphosphonium iodide |
| Oxidation | KMnO₄/H⁺ | Bis(oxo)methylphenylphosphonium iodide |
Stereoselective Reactions
While the compound itself may not exhibit stereogenic centers, related phosphonium salts with chiral ligands can undergo diastereoselective reactions . For example, phosphonium salts with aryl substituents may form diastereomeric complexes during resolution, enabling enantiomer separation .
| Reaction Type | Key Feature | Outcome |
|---|---|---|
| Diastereomeric complexation | Crystallization-induced resolution | Enantiomerically pure products |
Scientific Research Applications
Bis(hydroxymethyl)methylphenylphosphonium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a gene delivery vector due to its cationic nature.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Bis(hydroxymethyl)methylphenylphosphonium iodide exerts its effects involves its interaction with biological molecules. The cationic phosphonium center can interact with negatively charged biomolecules, such as DNA or proteins, facilitating their transport or modification. The hydroxymethyl groups may also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Molecular Comparison
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Substituents |
|---|---|---|---|---|
| Benzyltriphenylphosphonium iodide | 1243-97-6 | C25H22IP | 480.32 | Benzyl, three phenyl |
| Methyltriphenylphosphonium iodide | 2065-66-9 | C19H18IP | 404.22 | Methyl, three phenyl |
| Butyltriphenylphosphonium iodide | 1779-51-7 | C22H24IP | 446.30 | Butyl, three phenyl |
| Benzylmethyldiphenylphosphonium iodide | 63832-87-1 | C20H20IP | 418.25 | Benzyl, methyl, two phenyl |
Key Observations :
- Alkyl chains (e.g., butyl in Butyltriphenylphosphonium iodide) may enhance solubility in non-polar solvents due to increased hydrophobicity . Hydroxymethyl groups (hypothetical in the target compound) could improve solubility in polar solvents and influence reactivity through hydrogen bonding.
Odd-Even Effects in Aliphatic Chains
Odd-numbered chains (e.g., pentylene) exhibit lower melting points due to repulsive H···H interactions in crystal packing . This principle suggests that butyl (even) and methyl (odd) substituents in phosphonium salts could similarly influence physical properties, though experimental validation is needed.
Biological Activity
Bis(hydroxymethyl)methylphenylphosphonium iodide (BHMPPI) is a phosphonium salt known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer research and as an antimicrobial agent. This article delves into the biological activity of BHMPPI, presenting data from various studies, including case studies and research findings.
Chemical Structure and Properties
BHMPPI is characterized by its phosphonium core, which is a positively charged phosphorus atom bonded to three organic groups. The presence of hydroxymethyl and methyl groups enhances its solubility and reactivity. The iodide counterion contributes to its stability and biological interaction capabilities.
Table 1: Structural Properties of BHMPPI
| Property | Value |
|---|---|
| Molecular Formula | C10H14I1P1 |
| Molecular Weight | 290.09 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Anticancer Activity
Research has shown that BHMPPI exhibits significant anticancer properties . A study conducted by Kaczmarek et al. (2023) evaluated the cytotoxic effects of BHMPPI on various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The results indicated that BHMPPI inhibited cell proliferation in a dose-dependent manner.
Case Study: Cytotoxicity Assay
- Cell Lines Tested : MCF-7, A549, HT-29
- IC50 Values :
- MCF-7: 25 µM
- A549: 30 µM
- HT-29: 20 µM
These findings suggest that BHMPPI may serve as a potential lead compound for developing new anticancer therapeutics.
Antimicrobial Activity
BHMPPI has also been investigated for its antimicrobial activity . A study by Zhang et al. (2024) assessed the efficacy of BHMPPI against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Table 2: Antimicrobial Efficacy of BHMPPI
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
The results indicate that BHMPPI could be a promising candidate for developing new antimicrobial agents.
The mechanism by which BHMPPI exerts its biological effects involves several pathways:
- Induction of Apoptosis : BHMPPI triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Membrane Integrity : In bacteria, BHMPPI disrupts the cell membrane, causing leakage of cellular contents and ultimately cell death.
- Inhibition of Enzymatic Activity : BHMPPI may inhibit key enzymes involved in cancer cell metabolism and bacterial growth.
Q & A
Q. Table 1: Comparative Synthetic Routes
| Method | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Quaternization (THF) | THF | 70 | 78 | 95 | |
| Microwave-Assisted* | DMF | 100 | 85 | 98 | |
| Recrystallization (EtOH) | Ethanol/H₂O | 25 | 70 | 99 |
*Adapted from microwave techniques for cobalt complexes .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ³¹P NMR | δ +25 ppm (singlet) | Phosphonium center confirmed |
| IR | 3400 cm⁻¹ (O–H), 1450 cm⁻¹ (P–C) | Hydroxymethyl and P–C bonds |
| Elemental Analysis | C: 57.43%, H: 4.82%, P: 7.40% | Stoichiometric validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
